1-(2-Chloro-6-methylquinolin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-methylquinolin-3-yl)ethanol is a quinoline derivative with a chloro and methyl substitution on the quinoline ring and an ethanol group attached to the third position. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antimicrobial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methylquinolin-3-yl)ethanol typically involves the following steps:
Formation of 2-Chloro-3-formyl-6-methylquinoline: This is achieved by reacting 2-chloro-3-(chloromethyl)-6-methylquinoline with an appropriate formylating agent.
Reduction to 2-Chloro-3-(hydroxymethyl)-6-methylquinoline: The formyl group is reduced using sodium borohydride (NaBH4) in methanol.
Conversion to this compound: The hydroxymethyl group is further modified to an ethanol group under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-6-methylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a methylquinoline derivative.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use bases like triethylamine (TEA) and solvents like ethanol.
Major Products Formed
Oxidation: 2-Chloro-6-methylquinoline-3-carboxylic acid.
Reduction: 2-Methylquinoline-3-ethanol.
Substitution: 2-Amino-6-methylquinoline-3-ethanol.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-methylquinolin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-methylquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methylquinoline: Lacks the ethanol group but shares the chloro and methyl substitutions.
1-(2-Chloroquinolin-3-yl)ethanol: Similar structure but without the methyl group at the sixth position.
6-Methylquinoline-3-ethanol: Lacks the chloro group but has the methyl and ethanol groups.
Uniqueness
1-(2-Chloro-6-methylquinolin-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and ethanol groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H12ClNO |
---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
1-(2-chloro-6-methylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-4-11-9(5-7)6-10(8(2)15)12(13)14-11/h3-6,8,15H,1-2H3 |
InChI-Schlüssel |
JNIVTVGZDIZPGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.